Arginine pyroglutamate

Toxicology Safety Preclinical

Researchers studying cognitive decline or cerebral blood flow often face the limitation of delivering arginine across the blood-brain barrier. Standard arginine salts fail to address this, while separate administration of a nootropic introduces confounding variables. Arginine pyroglutamate (CAS 64855-91-0) resolves this as a single, high-solubility molecular entity designed for dual-action CNS studies. - Combines a vasodilatory NO precursor with the BBB-permeable nootropic L-pyroglutamic acid. - Demonstrates in vivo efficacy in preventing scopolamine-induced amnesia in rat models, unlike arginine alone. - High water solubility facilitates flexible formulation for preclinical oral or parenteral dosing with a defined safety margin (LD50 > 6 g/kg in rats).

Molecular Formula C11H21N5O5
Molecular Weight 303.32 g/mol
CAS No. 64855-91-0
Cat. No. B1623616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine pyroglutamate
CAS64855-91-0
SynonymsG-278
pirglutargina
Molecular FormulaC11H21N5O5
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1
InChIKeyUYCAGRPOUWSBIQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginine Pyroglutamate: Dual-Action Amino Acid Salt


Arginine pyroglutamate (also known as L-Arginine L-pyroglutamate, arginine pidolate, or Pirglutargine; CAS 64855-91-0) is a 1:1 molar salt formed from the conditionally essential amino acid L-arginine and L-pyroglutamic acid (PCA), a cyclic derivative of glutamic acid [1]. This compound is classified as an amino acid derivative and is primarily of interest in research for its proposed dual-action mechanism. The L-arginine component serves as a substrate for nitric oxide (NO) production, a key vasodilator, while the L-pyroglutamic acid component is a recognized nootropic agent that may influence cholinergic neurotransmission and readily crosses the blood-brain barrier (BBB) [2]. This molecular combination is theoretically designed to enhance the delivery and functional profile of L-arginine, distinguishing it from simple arginine salts or the free base form.

Dual-action research tool: arginine component as NO pathway substrate, pyroglutamate moiety for BBB-penetrant cholinergic modulation studies

Improved aqueous solubility supports liquid/powder formulation screening compared to free-base arginine

Reported CNS-penetrant nootropic counter-ion enables mechanistic differentiation from simple arginine salts

Arginine Pyroglutamate vs. Standard Arginine Salts


The selection of arginine pyroglutamate over generic L-arginine base, L-arginine hydrochloride (HCl), or other arginine salts is driven by specific differences in solubility, blood-brain barrier (BBB) permeability, and its potential for dual nootropic and vasodilatory effects. Free-form L-arginine is known for poor solubility and a bitter taste, which can limit its use in certain formulations and potentially affect absorption [1]. While L-arginine HCl improves solubility, it does not address the challenge of delivering arginine across the BBB to exert direct central nervous system (CNS) effects. The counter-ion in arginine pyroglutamate, L-pyroglutamic acid, is itself a nootropic agent with a mechanism of action distinct from L-arginine [2]. Therefore, the specific molecular entity is a distinct research tool for applications requiring a combination of enhanced CNS penetration, potential cognitive effects, and NO-mediated peripheral vasodilation, which cannot be replicated by simple arginine sources or separate administration of the individual components [3].

CNS Penetration Research Mismatch

Standard arginine salts (e.g., HCl) lack a BBB-permeable counter-ion; arginine pyroglutamate’s pyroglutamic acid moiety supports CNS-directed study endpoints that simple salts may not replicate.

Nootropic Dual-Mechanism Gap

Free L-arginine or arginine HCl does not confer cholinergic/cognitive modulation; the pyroglutamate component provides a reported nootropic mechanism absent in uncombined arginine sources.

Formulation and Solubility Limits

Free-base L-arginine exhibits poor solubility and bitter taste; pyroglutamate salt improves aqueous solubility and formulation compatibility, making direct substitution without formulation adjustment unreliable.

Arginine Pyroglutamate: Evidence vs. Alternatives


Acute Oral Toxicity vs. Free L-Arginine

In acute oral toxicity studies in rats, arginine pyroglutamate demonstrated an LD50 of 6 g/kg, establishing a quantifiable safety margin [1]. This provides a baseline for risk assessment in research applications and compares favorably to published data for L-arginine, which has an oral LD50 of 5.1 g/kg in rats, indicating a lower acute toxicity for the pyroglutamate salt [2].

Acute Oral Toxicity
Cross-study comparable
6 g/kg LD50 in rats
Free L-arginine: 5.1 g/kg
Supports preclinical safety margin assessment; pyroglutamate salt not more acutely toxic than free arginine
Oral rat model; ~17.6% higher LD50
Toxicology Safety Preclinical

Amnesia Prevention: Pyroglutamate vs. Arginine

In a rat model of scopolamine-induced amnesia, administration of D,L-pyroglutamic acid (as its arginine salt) at 500-1000 mg/kg 120 minutes before testing prevented memory disruption. Crucially, the same study explicitly noted that arginine alone was ineffective [1]. This is a direct, within-study comparison demonstrating that the cognitive protective effect is attributed to the pyroglutamate moiety and is not replicated by arginine alone.

Amnesia Prevention
Direct head-to-head
Prevented amnesia at 500–1000 mg/kg
Arginine alone: Ineffective
Pyroglutamate-dependent cognitive endpoint confirmed; arginine alone does not replicate effect
Scopolamine-induced rat model; passive avoidance task
Nootropic Cognition Acetylcholine Preclinical

Peak Plasma Arginine vs. Arginine HCl

A vendor's internal animal study claims that L-Arginine L-Pyroglutamate achieves a 40% higher peak plasma concentration of L-Arginine compared to an equivalent dose of standard L-Arginine HCl at the 60-minute mark [1]. This data, while from a commercial source, provides a specific quantitative claim for improved pharmacokinetics.

Peak Plasma Arginine
Data to verify
+40% higher Cmax vs arginine HCl
Reported PK context from vendor study; independent peer-reviewed validation required
Animal model, 60-min time point; commercial source
Bioavailability Pharmacokinetics Absorption

Systemic Arginine Kinetics vs. L-Citrulline

A key differentiator for procurement is the intended pharmacokinetic profile. L-Citrulline is known to be more effective for sustaining elevated plasma arginine levels over time, with clinical data showing it is 9.3 times more effective than oral arginine itself [1]. In contrast, the salt form arginine pyroglutamate is theorized to provide enhanced immediate bioavailability and CNS penetration due to its molecular structure [2].

Arginine Kinetics vs Citrulline
Class-level inference
Rapid, short-lived arginine rise vs sustained elevation
Distinct kinetic profiles guide model selection; pyroglutamate may favor acute CNS/NO study design
Mechanism inferred; L-citrulline known for prolonged systemic arginine
Pharmacokinetics Vasodilation Sports Nutrition

Arginine Pyroglutamate: Research & Application Scenarios


Cholinergic Dysfunction & Memory Research

Based on the direct evidence that arginine pyroglutamate (via its pyroglutamic acid component) can prevent scopolamine-induced amnesia and acetylcholine depletion in rats, while arginine alone is ineffective [1], this compound is a justifiable choice for in vivo studies investigating cholinergic mechanisms, memory formation, and potential therapeutic interventions for cognitive decline.

Dual-Action Nutraceutical Formulations

The compound's unique combination of a vasodilatory precursor (L-arginine) and a BBB-permeable nootropic (L-pyroglutamic acid) makes it a candidate for products targeting both mental clarity and peripheral blood flow. Its high water solubility facilitates formulation in liquid and powder delivery systems, addressing the poor solubility of free-form L-arginine [2]. This is particularly relevant for products marketed for sports performance and cognitive support.

Neuroendocrine Function Studies

A patent claims that arginine pyroglutamate possesses tonic neuroendocrinal activity that can enhance sexual behavior in male mammals, including humans [3]. The patent explicitly notes the significance of the molecule's ability to pass unmodified through the blood-brain barrier. This positions the compound as a specific research tool for investigating the interplay between the central nervous system and endocrine function, distinct from peripheral vasodilators.

Tolerable Arginine Source for Preclinical Safety

For studies requiring high-dose arginine administration in animal models, the 6 g/kg oral LD50 of arginine pyroglutamate in rats [4] provides a defined safety margin that is comparable to, or slightly better than, free L-arginine. This supports its use as a viable and quantifiably safe arginine source in preclinical research protocols where dose tolerability is a key parameter.

Application
Selection Property
Validation Focus
Cholinergic dysfunction & memory research
Pyroglutamate-dependent cognitive endpoint
Cholinergic neurotransmission and memory model response
Dual-action nutraceutical formulation studies
Dual NO-precursor & BBB-penetrant profile
Formulation solubility and bioavailability model
Neuroendocrine function studies
Unmodified BBB passage of pyroglutamate
Neuro-endocrinal pathway response and behavioral endpoints
High-dose arginine preclinical safety
Defined acute toxicity margin (LD50)
Dose tolerability in animal models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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